2-[7-(4-ethylphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide
Overview
Description
2-[7-(4-ethylphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound that belongs to the class of thiazolopyridazines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridazine ring, and is substituted with various functional groups, including an ethylphenyl group, a methyl group, a fluorophenylmethyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(4-ethylphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Pyridazine Ring: The pyridazine ring can be formed by cyclization of a hydrazine derivative with a suitable dicarbonyl compound.
Fusion of Thiazole and Pyridazine Rings: The thiazole and pyridazine rings can be fused together through a condensation reaction involving a suitable bifunctional reagent.
Introduction of Substituents: The various substituents, including the ethylphenyl, methyl, fluorophenylmethyl, and acetamide groups, can be introduced through a series of substitution and acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions, as well as the use of advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[7-(4-ethylphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[7-(4-ethylphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Pharmaceutical Research: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, as well as its potential for drug development.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-[7-(4-ethylphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: It may inhibit key enzymes involved in disease pathways, such as kinases or proteases.
Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, such as G-protein coupled receptors or nuclear receptors.
Interference with Cellular Processes: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction.
Comparison with Similar Compounds
2-[7-(4-ethylphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide can be compared with other similar compounds, such as:
Thiazolopyridazines: Compounds with similar thiazole and pyridazine ring structures but different substituents.
Fluorophenyl Derivatives: Compounds with similar fluorophenyl groups but different core structures.
Acetamide Derivatives: Compounds with similar acetamide groups but different ring systems.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer unique chemical and biological properties.
Properties
IUPAC Name |
2-[7-(4-ethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2S/c1-3-15-4-8-17(9-5-15)20-22-21(26-14(2)31-22)23(30)28(27-20)13-19(29)25-12-16-6-10-18(24)11-7-16/h4-11H,3,12-13H2,1-2H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAQQDOTWIPXIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NCC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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